![molecular formula C30H37NO15 B12318730 methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)
methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-acétamido-4-acétyloxy-2-[(7-hydroxy-4-méthyl-2H-chromén-2-yl)oxy]-6-(1,2,3-triacétyloxypropyl)oxane-2-carboxylate de méthyle est un composé organique complexe avec une structure multiforme.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-acétamido-4-acétyloxy-2-[(7-hydroxy-4-méthyl-2H-chromén-2-yl)oxy]-6-(1,2,3-triacétyloxypropyl)oxane-2-carboxylate de méthyle implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent :
Formation de la partie chroményle : Cela peut être réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction des groupes acétamido et acétyloxy : Ces groupes fonctionnels sont généralement introduits par des réactions d’acylation utilisant l’anhydride acétique ou le chlorure d’acétyle en présence d’une base telle que la pyridine.
Attachement du groupe triacétyloxypropyle : Cette étape implique la protection des groupes hydroxyle suivie de réactions d’estérification.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela inclut l’utilisation de techniques de criblage à haut débit pour identifier les catalyseurs et les conditions réactionnelles les plus efficaces. En outre, des réacteurs à flux continu peuvent être utilisés pour intensifier le processus de production tout en maintenant une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-acétamido-4-acétyloxy-2-[(7-hydroxy-4-méthyl-2H-chromén-2-yl)oxy]-6-(1,2,3-triacétyloxypropyl)oxane-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxy et chroményle peuvent être oxydés en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe acétamido peut être réduit en une amine en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Les groupes acétyloxy peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’amines primaires.
Substitution : Formation d’éthers ou d’esters.
Applications de la recherche scientifique
Le 5-acétamido-4-acétyloxy-2-[(7-hydroxy-4-méthyl-2H-chromén-2-yl)oxy]-6-(1,2,3-triacétyloxypropyl)oxane-2-carboxylate de méthyle a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as a biochemical probe due to its diverse functional groups.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antioxydantes.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Applications De Recherche Scientifique
Methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 5-acétamido-4-acétyloxy-2-[(7-hydroxy-4-méthyl-2H-chromén-2-yl)oxy]-6-(1,2,3-triacétyloxypropyl)oxane-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent d’interagir avec les enzymes et les récepteurs, en modulant leur activité. Par exemple, les groupes hydroxy et chroményle peuvent participer à des liaisons hydrogène et à des interactions π-π, influençant l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((7-(acétyloxy)-2-méthyl-4-oxo-4H-chromén-3-yl)oxy)benzoate de méthyle
- 5-acétamido-4-acétyloxy-2-[(7-hydroxy-4-méthyl-2H-chromén-2-yl)oxy]-6-(1,2,3-triacétyloxypropyl)oxane-2-carboxylate de méthyle
Unicité
Le 5-acétamido-4-acétyloxy-2-[(7-hydroxy-4-méthyl-2H-chromén-2-yl)oxy]-6-(1,2,3-triacétyloxypropyl)oxane-2-carboxylate de méthyle se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques distinctes et des applications potentielles. Sa capacité à subir diverses réactions chimiques et ses propriétés thérapeutiques potentielles en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C30H37NO15 |
|---|---|
Poids moléculaire |
651.6 g/mol |
Nom IUPAC |
methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32) |
Clé InChI |
JXDAJBSGWNWJGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12318649.png)

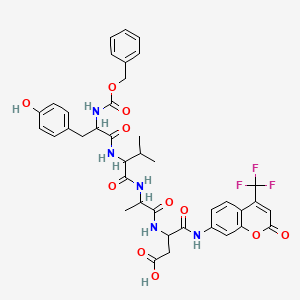
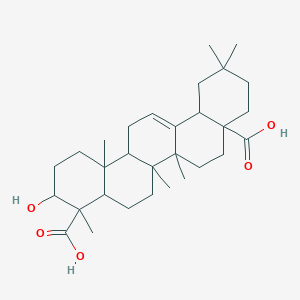
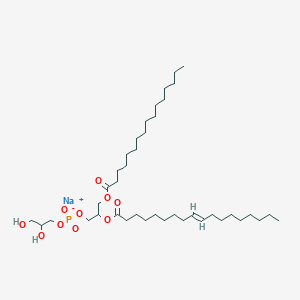

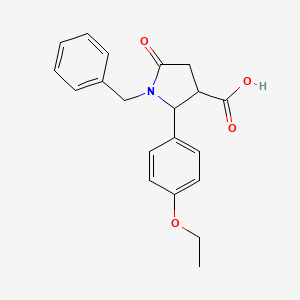
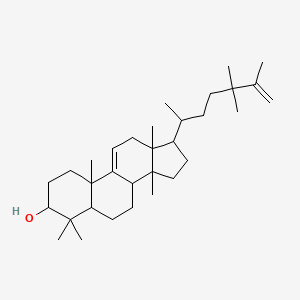
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
![[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone](/img/structure/B12318706.png)
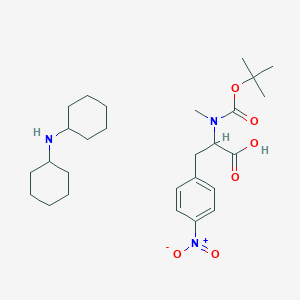
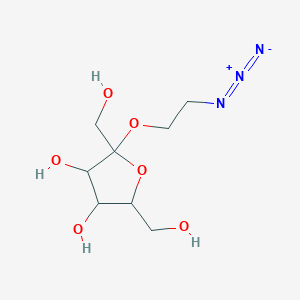

![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)
